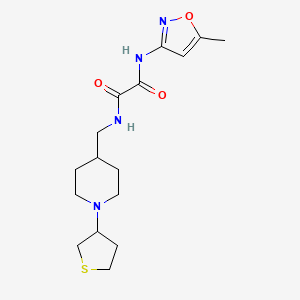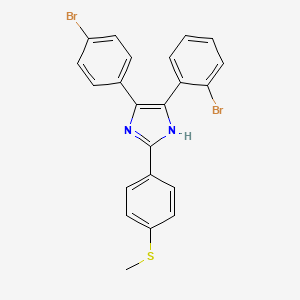
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole, also known as BMTI, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development. BMTI belongs to the class of imidazole derivatives and has a unique molecular structure that makes it a promising candidate for the development of new drugs.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole' involves the synthesis of three different intermediates, which are then combined to form the final product. The first intermediate is 2-bromo-4-(4-bromophenyl)phenol, which is synthesized from 4-bromophenol and 2-bromo-1-iodobenzene. The second intermediate is 4-(methylthio)phenylacetic acid, which is synthesized from 4-(methylthio)phenylacetonitrile. The third intermediate is 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole, which is synthesized from the first two intermediates.
Starting Materials
4-bromophenol, 2-bromo-1-iodobenzene, 4-(methylthio)phenylacetonitrile, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, sodium sulfate, sodium bicarbonate, ethyl acetate, wate
Reaction
Synthesis of 2-bromo-4-(4-bromophenyl)phenol:, - Dissolve 4-bromophenol (1.0 g) and 2-bromo-1-iodobenzene (1.2 g) in dry DMF (10 mL) under nitrogen atmosphere., - Add sodium borohydride (0.2 g) to the reaction mixture and stir for 2 hours at room temperature., - Quench the reaction by adding water (10 mL) and stirring for 30 minutes., - Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over sodium sulfate., - Concentrate the organic layer under reduced pressure to obtain the crude product., - Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain 2-bromo-4-(4-bromophenyl)phenol as a white solid (yield: 80%)., Synthesis of 4-(methylthio)phenylacetic acid:, - Dissolve 4-(methylthio)phenylacetonitrile (1.0 g) in acetic acid (10 mL) and add hydrochloric acid (1.0 mL)., - Heat the reaction mixture to reflux for 2 hours., - Cool the reaction mixture to room temperature and add sodium hydroxide solution (10%) until the pH is basic., - Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over sodium sulfate., - Concentrate the organic layer under reduced pressure to obtain the crude product., - Purify the product by recrystallization from ethyl acetate/hexane to obtain 4-(methylthio)phenylacetic acid as a white solid (yield: 70%)., Synthesis of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole:, - Dissolve 2-bromo-4-(4-bromophenyl)phenol (0.5 g) and 4-(methylthio)phenylacetic acid (0.5 g) in dry DMF (10 mL) under nitrogen atmosphere., - Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 30 minutes at room temperature., - Add 1,2-dibromoethane (0.5 mL) to the reaction mixture and stir for 2 hours at room temperature., - Quench the reaction by adding water (10 mL) and stirring for 30 minutes., - Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over sodium sulfate., - Concentrate the organic layer under reduced pressure to obtain the crude product., - Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole as a white solid (yield: 60%).
作用机制
The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death in cancer cells. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation.
生化和生理效应
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit significant antimicrobial activity. In vivo studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole can inhibit tumor growth in mouse models of breast and lung cancer, reduce inflammation in mouse models of colitis, and exhibit significant antimicrobial activity in mouse models of bacterial infection.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in lab experiments is its high potency and specificity. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been shown to exhibit significant activity against various cancer cell lines and bacterial strains at low concentrations. Additionally, 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has a unique molecular structure that makes it a promising candidate for the development of new drugs. However, one of the main limitations of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for the study of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole. One area of research could be the development of new drugs based on the structure of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole. Another area of research could be the investigation of the mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in more detail. Additionally, future studies could investigate the potential use of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in combination with other drugs to enhance its anticancer or antimicrobial activity. Finally, future studies could investigate the potential use of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in other disease models, such as autoimmune diseases or neurodegenerative diseases.
科学研究应用
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been extensively studied for its potential applications in drug development. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been studied for its potential use as an anti-microbial agent, as it has been shown to exhibit significant activity against various bacterial strains.
属性
IUPAC Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2S/c1-27-17-12-8-15(9-13-17)22-25-20(14-6-10-16(23)11-7-14)21(26-22)18-4-2-3-5-19(18)24/h2-13H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRNHMVZQJANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2459113.png)
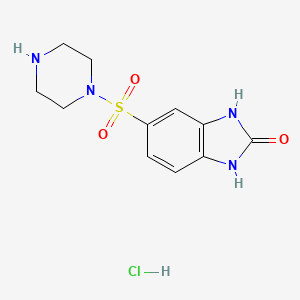
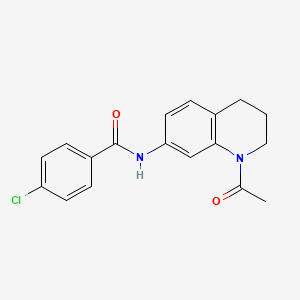
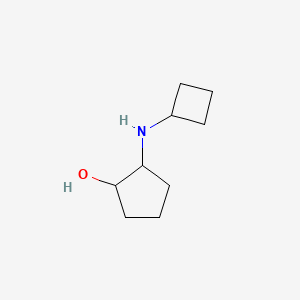
![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)
![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)
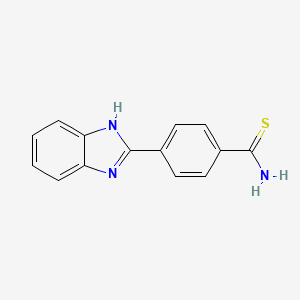
![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)
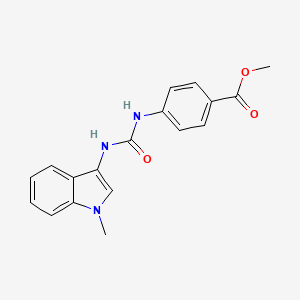
![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)
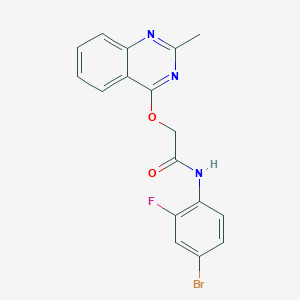
![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)
